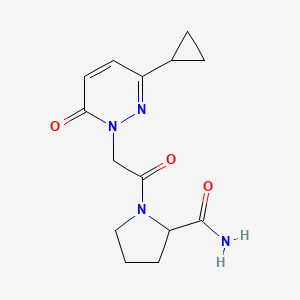
1',3',5'-trimethyl-1H,1'H-3,4'-bipyrazole-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1,3,5'-Trimethyl-1H,1'H-3,4'-bipyrazole-5-carboxylic acid, or TMB-5C, is an organic compound that has a wide range of applications in scientific research. It is a colorless solid with a molecular weight of 229.28 g/mol and a melting point of 92-94°C. TMB-5C is a derivative of bipyrazole, a five-membered heterocyclic ring that has two nitrogen atoms and three carbon atoms. This compound has been extensively studied for its potential use in a variety of biochemical and physiological processes.
Scientific Research Applications
Synthesis and Chemical Reactivity
The chemical reactivity of pyrazole derivatives, including 1',3',5'-trimethyl-1H,1'H-3,4'-bipyrazole-5-carboxylic acid, is a significant area of study. Research into the regioselective halo- and carbodesilylation of (trimethylsilyl)-1-methylpyrazoles illustrates the nuanced reactivity of such compounds. These processes involve methylation and silylation reactions that yield various pyrazole derivatives, indicating the potential for diverse synthetic pathways and applications in organic chemistry (Effenberger & Krebs, 1984).
Electrosynthesis
The electrosynthesis of pyrazole carboxylic acids, closely related to the subject compound, showcases the efficient production of these chemicals. Electrocatalytic oxidation of 1,3,5-trimethyl-4-formylpyrazole in an aqueous alkaline medium on an NiOOH electrode has been optimized for high yields, demonstrating a practical method for synthesizing pyrazole-derived carboxylic acids (Lyalin & Petrosyan, 2005).
Coordination Chemistry and Catalysis
Pyrazole derivatives are pivotal in coordination chemistry and catalysis. A study on cobalt(III)-catalyzed direct ortho-alkenylation of arylpyrazoles highlights the importance of pyrazole compounds in facilitating selective chemical transformations, underpinning their role in developing new catalytic processes (Kumar, Muniraj, & Prabhu, 2019).
Supramolecular Chemistry
The unique hydrogen bonding capabilities of pyrazole carboxylic acids make them valuable in supramolecular chemistry. For instance, the crystal structure analysis of various pyrazine and methyl-substituted pyrazines, including compounds similar to this compound, reveals their potential to form complex hydrogen bond networks. This property is crucial for designing novel materials and understanding molecular interactions (Thalladi, Gehrke, & Boese, 2000).
Antifungal Applications
Organotin(IV) carboxylates based on bipyrazoledicarboxylic acid derivatives have been synthesized and their structures characterized. These compounds exhibit significant antifungal activities, suggesting that derivatives of this compound could be explored for their potential in antifungal applications (Dahmani et al., 2021).
properties
IUPAC Name |
3-(1,3,5-trimethylpyrazol-4-yl)-1H-pyrazole-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O2/c1-5-9(6(2)14(3)13-5)7-4-8(10(15)16)12-11-7/h4H,1-3H3,(H,11,12)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVLHPIDKUGTZRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)C2=NNC(=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
890624-34-7 |
Source


|
| Record name | 3-(trimethyl-1H-pyrazol-4-yl)-1H-pyrazole-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl)-2-((4-oxo-3-phenyl-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2698776.png)
![N-[(1R*,4R*)-4-Aminocyclohexyl]-3-bromobenzamide hydrochloride](/img/structure/B2698778.png)
![3-(2-hydroxyethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2698779.png)

![3-[2-[3-[(5-Fluoro-6-propan-2-ylpyrimidin-4-yl)-methylamino]piperidin-1-yl]-2-oxoethyl]pyrido[2,3-d]pyrimidin-4-one](/img/structure/B2698785.png)
![4-ethoxy-N-[4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide](/img/structure/B2698788.png)
![4-Chloro[1,2,5]oxadiazolo[3,4-e][2,1,3]benzoxadiazole](/img/structure/B2698789.png)





